molecular formula C16H15N5O3S2 B5545172 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

Cat. No. B5545172
M. Wt: 389.5 g/mol
InChI Key: LYOXCLPPVXGUPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves multi-step chemical reactions, including the formation of 1,2,4-triazole and benzothiazole moieties. For instance, compounds with structural similarities have been synthesized through reactions that involve intermediate steps such as the reaction of chloroacetylamino derivatives with benzothiazole-thioles in the presence of potassium carbonate (Turan-Zitouni et al., 2004). These methods often rely on the formation of thioxo-triazolyl and benzothiazolyl scaffolds, suggesting similar synthetic strategies could be applied for the target compound.

Molecular Structure Analysis

The molecular structure of compounds in this category is typically confirmed using techniques like single-crystal X-ray diffraction, which provides detailed insights into the arrangement of atoms within the molecule. For example, derivatives of the target compound have been structurally characterized to elucidate their crystalline forms and molecular conformations, showcasing the importance of structural determination in understanding compound properties (叶姣 et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloaddition and substitution reactions, which are pivotal in modifying their structural frameworks for potential applications. The reactivity often hinges on the triazole and benzothiazole groups, enabling the synthesis of diverse derivatives with altered chemical properties (Kariuki et al., 2022).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystallinity are crucial for understanding the behavior of these compounds under different conditions. Although specific data for the target compound may not be readily available, similar compounds have been studied for their thermal behaviors and solubility profiles, which are essential for their processing and application in various fields (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applicability of these compounds. Studies on related compounds have explored their antimicrobial, antifungal, and antibacterial activities, showcasing the broad spectrum of chemical properties and potential utility of these molecules (Asemin et al., 2014).

Scientific Research Applications

UV Protection and Antimicrobial Properties

The compound's derivatives show potential in enhancing UV protection and antimicrobial properties of cotton fabrics. These derivatives are created through a series of chemical reactions and have been applied to cotton, resulting in improved dyeability and functional advantages like UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Synthesis Techniques

Novel synthesis methods involving the compound's derivatives have been explored. These methods, such as microwave-assisted synthesis, offer improved yields and shorter reaction times, demonstrating the compound's versatility in chemical synthesis (Faty, Youssef, & Youssef, 2011).

Molecular Interaction Studies

The compound's derivatives have been studied in terms of their molecular interactions, particularly in different solvents. This research provides insights into the thermo-acoustical parameters and how solvent and structural modifications affect these properties (Godhani, Mulani, & Mehta, 2019).

Anticancer Activity

Several studies have explored the anticancer potential of the compound's derivatives. These studies have synthesized new compounds and evaluated their in vitro anticancer activity, revealing some promising results against various cancer cell lines (Havrylyuk et al., 2010), (Osmaniye et al., 2018).

Anticonvulsant Activity

Research into the anticonvulsant activity of derivatives shows significant potential. Specific derivatives have demonstrated potent effects in various tests, suggesting their applicability in treating seizures and related conditions (Liu et al., 2016).

Antimicrobial Activity

Compounds derived from the core structure have been synthesized and tested for their antimicrobial properties. These studies include evaluating the compounds' efficacy against different strains of bacteria and fungi, with some showing promising activity (Asemin et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives of the compound have been synthesized and tested for their ability to inhibit corrosion, particularly in steel. These studies provide valuable insights into the compound's applications in industrial settings (Hu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many compounds with a 1,3-benzodioxol-5-yl group have been found to have anticancer activity, possibly due to their ability to interfere with microtubule assembly .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, determining its physical and chemical properties, and assessing its safety and toxicity .

properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-9(14(22)18-15-17-5-6-25-15)26-16-20-19-13(21(16)2)10-3-4-11-12(7-10)24-8-23-11/h3-7,9H,8H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOXCLPPVXGUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

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